Cas no 2229354-18-9 (1-2-(quinolin-2-yl)ethylcyclopropan-1-ol)

1-2-(quinolin-2-yl)ethylcyclopropan-1-ol is a structurally distinct cyclopropane derivative featuring a quinoline moiety, offering potential utility in medicinal chemistry and organic synthesis. The presence of the hydroxyl group on the cyclopropane ring enhances its reactivity, enabling further functionalization, while the quinoline component may contribute to binding interactions in biologically active compounds. This compound’s rigid cyclopropane scaffold can confer steric constraints, potentially improving selectivity in target engagement. Its synthetic versatility makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, or catalysts. The combination of aromatic and strained aliphatic systems in its structure provides a unique platform for exploring structure-activity relationships in drug discovery.
1-2-(quinolin-2-yl)ethylcyclopropan-1-ol structure
2229354-18-9 structure
Product name:1-2-(quinolin-2-yl)ethylcyclopropan-1-ol
CAS No:2229354-18-9
MF:C14H15NO
Molecular Weight:213.275003671646
CID:6168721
PubChem ID:165757557

1-2-(quinolin-2-yl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-2-(quinolin-2-yl)ethylcyclopropan-1-ol
    • EN300-1810347
    • 2229354-18-9
    • 1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
    • インチ: 1S/C14H15NO/c16-14(9-10-14)8-7-12-6-5-11-3-1-2-4-13(11)15-12/h1-6,16H,7-10H2
    • InChIKey: BZNRWZBZKGIDBZ-UHFFFAOYSA-N
    • SMILES: OC1(CCC2C=CC3C=CC=CC=3N=2)CC1

計算された属性

  • 精确分子量: 213.115364102g/mol
  • 同位素质量: 213.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 33.1Ų

1-2-(quinolin-2-yl)ethylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1810347-0.25g
1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
2229354-18-9
0.25g
$1170.0 2023-09-19
Enamine
EN300-1810347-2.5g
1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
2229354-18-9
2.5g
$2492.0 2023-09-19
Enamine
EN300-1810347-10g
1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
2229354-18-9
10g
$5467.0 2023-09-19
Enamine
EN300-1810347-0.05g
1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
2229354-18-9
0.05g
$1068.0 2023-09-19
Enamine
EN300-1810347-0.5g
1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
2229354-18-9
0.5g
$1221.0 2023-09-19
Enamine
EN300-1810347-10.0g
1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
2229354-18-9
10g
$5467.0 2023-06-02
Enamine
EN300-1810347-1.0g
1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
2229354-18-9
1g
$1272.0 2023-06-02
Enamine
EN300-1810347-5.0g
1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
2229354-18-9
5g
$3687.0 2023-06-02
Enamine
EN300-1810347-0.1g
1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
2229354-18-9
0.1g
$1119.0 2023-09-19
Enamine
EN300-1810347-5g
1-[2-(quinolin-2-yl)ethyl]cyclopropan-1-ol
2229354-18-9
5g
$3687.0 2023-09-19

1-2-(quinolin-2-yl)ethylcyclopropan-1-ol 関連文献

1-2-(quinolin-2-yl)ethylcyclopropan-1-olに関する追加情報

Chemical Profile of 1-2-(quinolin-2-yl)ethylcyclopropan-1-ol (CAS No. 2229354-18-9)

1-2-(quinolin-2-yl)ethylcyclopropan-1-ol, identified by the CAS number 2229354-18-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that integrate heterocyclic scaffolds with cyclopropane moieties, structures that are increasingly recognized for their potential in modulating biological pathways. The presence of a quinolin-2-yl substituent suggests possible interactions with enzymes or receptors that are quinoline-based, a motif well-documented for its pharmacological relevance.

The cyclopropan-1-ol core of this molecule introduces a rigid three-membered ring, which can serve as a conformational constraint that may influence binding affinity and selectivity in biological targets. This structural feature is particularly intriguing in drug design, as it can enhance metabolic stability and reduce off-target effects. The combination of these structural elements makes 1-2-(quinolin-2-yl)ethylcyclopropan-1-ol a promising candidate for further investigation in therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the interactions between such complex molecules and biological systems. Studies have indicated that the quinolin-2-yl moiety can engage with various protein targets, including kinases and transcription factors, which are pivotal in cellular signaling networks. The cyclopropane ring, on the other hand, may contribute to unique binding interactions due to its strained geometry, potentially leading to high-affinity binding pockets.

In the context of drug discovery, the synthesis of derivatives of 1-2-(quinolin-2-yl)ethylcyclopropan-1-ol has been explored to optimize pharmacokinetic properties and target specificity. Modifications such as halogenation or alkylation at the quinoline ring can alter electronic and steric properties, thereby fine-tuning biological activity. Such structural diversifications are essential for developing lead compounds that exhibit favorable pharmacological profiles.

Moreover, the growing interest in quinoline derivatives stems from their established role in antimicrobial and anticancer therapies. The scaffold's ability to penetrate biological membranes and interact with nucleic acids makes it a versatile platform for medicinal chemistry. Researchers have leveraged this scaffold to develop novel agents that disrupt pathogenic mechanisms while minimizing toxicity to host cells.

The cyclopropane group, while less common in natural products, offers a unique opportunity to probe enzyme active sites through steric hindrance and electronic effects. This feature has been exploited in designing inhibitors targeting enzymes with narrow active site pockets. For instance, studies have shown that cyclopropane-containing compounds can effectively inhibit certain proteases by mimicking transition-state analogs.

As research progresses, the integration of machine learning techniques into drug discovery pipelines has accelerated the identification of promising candidates like 1-2-(quinolin-2-yl)ethylcyclopropan-1-ol. Predictive models trained on large datasets can prioritize compounds based on their predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. This approach has significantly reduced the time required to transition from hit identification to lead optimization.

The chemical synthesis of 1-2-(quinolin-2-yl)ethylcyclopropan-1-ol involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have enabled more efficient routes to complex heterocycles like quinoline derivatives. For example, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for constructing the quinoline core efficiently.

In summary, 1-2-(quinolin-2-yilethylcyclopropan - 1 - ol) (CAS No. 2229354 - 18 - 9) represents a fascinating intersection of structural complexity and biological potential. Its unique combination of a quinoline moiety and a cyclopropane ring positions it as a valuable scaffold for medicinal chemistry innovation. As research continues to uncover new therapeutic targets and develop sophisticated synthetic methodologies, compounds like this are poised to play a significant role in next-generation drug development.

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